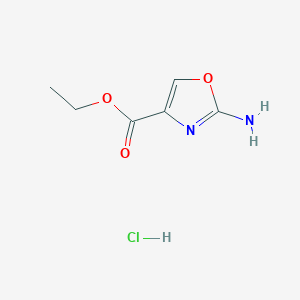

Ethyl 2-aminooxazole-4-carboxylate hydrochloride

Description

Significance of Oxazole (B20620) Core Structures in Chemical Research

Oxazole rings, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, are significant scaffolds in chemical research. Their prevalence in a wide array of natural products and synthetically developed molecules has established them as a "prime skeleton for drug discovery". The structural and chemical diversity of oxazole-based molecules allows them to interact with various biological receptors and enzymes, leading to a broad spectrum of biological activities. Consequently, oxazole-containing compounds have been investigated for use as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.

The utility of the oxazole core is not limited to medicinal chemistry. These structures also serve as versatile building blocks in organic synthesis. The oxazole ring can participate in various chemical transformations, including Diels-Alder reactions, making them valuable precursors for the synthesis of other complex molecules like pyridines.

Historical Context of Aminocarboxylate-Substituted Oxazoles

The synthesis of the oxazole ring was first reported in the late 19th century. Since then, numerous methods for the synthesis of substituted oxazoles have been developed. The introduction of aminocarboxylate substituents, such as in the title compound, is of particular interest as it incorporates functionalities that can be further modified, allowing for the creation of diverse chemical libraries.

Historically, the synthesis of 2-aminooxazoles has been a focus of synthetic chemists. One common approach involves the condensation of α-bromoacetophenones with urea (B33335). This method provides a direct route to the 2-aminooxazole core. The development of more advanced synthetic protocols, such as the Buchwald–Hartwig cross-coupling of a 2-aminooxazole with an aryl halide, has expanded the range of accessible N-substituted 2-aminooxazoles. While the specific history of Ethyl 2-aminooxazole-4-carboxylate is not extensively documented in early literature, its synthesis falls within the broader historical development of methods to create functionalized oxazole rings.

Structural Elucidation and Nomenclatural Conventions for Ethyl 2-aminooxazole-4-carboxylate hydrochloride

Nomenclatural Conventions:

The systematic IUPAC name for the parent compound is ethyl 2-amino-1,3-oxazole-4-carboxylate. The "ethyl" prefix indicates the ester group. "2-amino" specifies the position of the amino group on the oxazole ring, and "4-carboxylate" denotes the position of the ethyl ester substituent. The "hydrochloride" suffix indicates that the compound is a salt formed by the reaction of the basic amino group with hydrochloric acid.

Structural Elucidation:

The molecular formula for this compound is C₆H₉ClN₂O₃. The hydrochloride salt is formed by the protonation of the most basic nitrogen atom in the molecule. In this case, the amino group at the 2-position is the primary site of protonation, forming a positively charged ammonium (B1175870) group, which is then associated with the chloride anion.

The structure of the parent compound, Ethyl 2-aminooxazole-4-carboxylate, has been characterized using various spectroscopic methods. While specific data for the hydrochloride salt is limited, the expected spectroscopic features can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum of the free base would show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton on the oxazole ring, and a broad singlet for the amino protons. For the hydrochloride salt, a downfield shift of the signals, particularly for the proton on the oxazole ring and the amino protons, would be expected due to the electron-withdrawing effect of the ammonium group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the C=N and C-O stretching of the oxazole ring. In the hydrochloride salt, the N-H stretching vibrations would be altered due to the formation of the ammonium salt.

Crystallographic studies on the related compound, ethyl 2-aminooxazole-5-carboxylate, have shown that the molecule is planar, and the crystal structure is stabilized by intermolecular hydrogen bonding. It is reasonable to expect a similar planar structure for the 4-carboxylate isomer.

Below are interactive data tables summarizing the key identifiers and properties of Ethyl 2-aminooxazole-4-carboxylate and its hydrochloride salt.

Table 1: Chemical Identifiers for Ethyl 2-aminooxazole-4-carboxylate and its Hydrochloride Salt

| Identifier | Ethyl 2-aminooxazole-4-carboxylate | This compound |

| CAS Number | 177760-52-0 sigmaaldrich.comnih.gov | 35629-72-2 |

| Molecular Formula | C₆H₈N₂O₃ sigmaaldrich.comnih.gov | C₆H₉ClN₂O₃ fluorochem.co.uk |

| IUPAC Name | ethyl 2-amino-1,3-oxazole-4-carboxylate nih.govthermofisher.com | ethyl 2-amino-1,3-oxazole-4-carboxylate;hydrochloride |

| InChI Key | NBABLVASYFPOEV-UHFFFAOYSA-N sigmaaldrich.comthermofisher.com | QPNKEKKVHMSXKM-UHFFFAOYSA-N fluorochem.co.uk |

| SMILES | CCOC(=O)c1coc(N)n1 sigmaaldrich.comthermofisher.com | CCOC(=O)C1=COC(N)=N1.Cl |

Table 2: Physical and Chemical Properties of Ethyl 2-aminooxazole-4-carboxylate

| Property | Value |

| Molecular Weight | 156.14 g/mol sigmaaldrich.comnih.gov |

| Appearance | White to pale yellow or pale cream powder thermofisher.com |

| Melting Point | 135-140 °C sigmaaldrich.com |

| Assay | ≥94.0% (HPLC) thermofisher.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKEKKVHMSXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-72-2 | |

| Record name | 4-Oxazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35629-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Ethyl 2 Aminooxazole 4 Carboxylate

De Novo Oxazole (B20620) Ring Construction Approaches

The formation of the oxazole ring from acyclic precursors is a fundamental strategy in the synthesis of ethyl 2-aminooxazole-4-carboxylate. These methods involve the carefully orchestrated reaction of components that ultimately form the five-membered heterocyclic ring.

Condensation Reactions for Oxazole Annulation

Condensation reactions are a cornerstone in the synthesis of 2-aminooxazoles, providing a direct and efficient means to construct the oxazole core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A prevalent and well-established method for the synthesis of 2-aminooxazoles involves the condensation of an α-halocarbonyl compound with urea (B33335) or its derivatives. acs.org In the context of ethyl 2-aminooxazole-4-carboxylate, this pathway utilizes ethyl bromopyruvate as the α-halocarbonyl component and urea as the amine-containing precursor.

The reaction mechanism is believed to proceed through the initial nucleophilic attack of the nitrogen atom of urea on the α-carbon of ethyl bromopyruvate, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminooxazole ring. The versatility of this method has been demonstrated in the synthesis of various 4-substituted 2-aminooxazoles. acs.org

Table 1: Examples of 2-Aminooxazole Synthesis via Condensation

| α-Halocarbonyl Compound | Amine Source | Product | Reference |

| α-bromoacetophenones | Urea | 4-Aryl-2-aminooxazoles | acs.org |

| Ethyl bromopyruvate | Urea | Ethyl 2-aminooxazole-4-carboxylate | Plausible |

Another important strategy for the formation of the oxazole ring is the intramolecular cyclization of a pre-functionalized linear precursor. The Robinson-Gabriel synthesis is a classic example of this approach, which involves the cyclodehydration of 2-acylamino-ketones to form oxazoles. wikipedia.org

For the synthesis of ethyl 2-aminooxazole-4-carboxylate, a suitable 2-acylamino-ketone precursor would be required. This precursor would undergo cyclization, typically promoted by a dehydrating agent, to form the desired oxazole ring. This method offers the advantage of building complexity into the linear precursor before the final ring-closing step.

Copper-Catalyzed Cyclization Methodologies

While copper-catalyzed reactions are widely employed in the synthesis of various nitrogen-containing heterocycles, their specific application to the direct synthesis of ethyl 2-aminooxazole-4-carboxylate is not extensively documented in readily available literature. Copper catalysts are known to facilitate various C-N and C-O bond-forming reactions, which are crucial steps in the formation of the oxazole ring. For instance, copper-catalyzed hydroamination of alkynones with 2-aminophenols has been used for the synthesis of benzoxazoles, a related heterocyclic system. google.com Analogous strategies involving suitably designed precursors could potentially be adapted for the synthesis of 2-aminooxazoles, although this remains an area for further research and development.

DBU-Promoted Cyclization Reactions in Oxazole Synthesis

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic strong base that is frequently used to promote a variety of organic reactions, including cyclizations. While DBU has been successfully employed in the synthesis of other heterocyclic systems, such as the carboxylative cyclization of o-hydroxyacetophenones to form coumarins, its direct application in the synthesis of ethyl 2-aminooxazole-4-carboxylate is not well-documented. nih.gov The base-promoted intramolecular condensation of a suitable acyclic precursor could be a potential, yet underexplored, route to the target molecule.

Multi-Component Reactions for Oxazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to the synthesis of complex molecules. While MCRs are known for the synthesis of a wide variety of heterocyclic compounds, their specific application for the direct synthesis of ethyl 2-aminooxazole-4-carboxylate has not been extensively reported. The development of a novel MCR that brings together the necessary fragments to form the 2-aminooxazole-4-carboxylate core would be a significant advancement in the synthesis of this compound.

Functionalization of Pre-formed Oxazole Rings

One major strategy in the synthesis of complex oxazole derivatives involves the initial construction of the core heterocyclic ring, followed by the introduction of various substituents. This approach allows for the diversification of structures from a common intermediate.

Substituent Introduction via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of heterocyclic compounds, including oxazoles. researchgate.netjocpr.com These reactions typically involve coupling an organometallic reagent with an organic halide or pseudohalide in the presence of a palladium catalyst. For an oxazole ring like that in Ethyl 2-aminooxazole-4-carboxylate, this method provides a pathway to introduce aryl, heteroaryl, or alkyl groups at specific positions, provided a suitable handle such as a halogen is present on the ring.

The versatility of this approach is demonstrated by the variety of coupling partners that can be employed. For instance, a halogenated oxazole precursor can undergo Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, or Heck coupling with alkenes. jocpr.com The choice of ligand for the palladium catalyst is crucial and can significantly influence the reaction's efficiency and scope. rsc.org For example, ligands like BrettPhos and RuPhos have been shown to facilitate a wide range of C-N cross-coupling reactions, which are essential for creating complex amine-substituted heterocycles. rsc.org

A key intermediate for these transformations could be a compound like Ethyl 2-chlorooxazole-4-carboxylate, which serves as a versatile building block. nih.gov Through regiocontrolled halogenation and subsequent palladium-catalyzed coupling reactions, a diverse array of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized. nih.gov This highlights the strategic importance of functionalizing a pre-formed ring to build molecular complexity.

| Cross-Coupling Reaction | Oxazole Precursor | Coupling Partner | Typical Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Halogenated Oxazole | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl/Vinyl) |

| Heck | Halogenated Oxazole | Alkene | Pd Catalyst (e.g., Pd(OAc)₂) + Base | C-C (Alkene) |

| Sonogashira | Halogenated Oxazole | Terminal Alkynes | Pd/Cu Catalysts + Base | C-C (Alkyne) |

| Buchwald-Hartwig | Halogenated Oxazole | Amines | Pd Catalyst + Ligand (e.g., BrettPhos) + Base | C-N (Amine) |

Comparative Analysis of Synthetic Routes for Ethyl 2-aminooxazole-4-carboxylate

The selection of an optimal synthetic route for a target molecule like Ethyl 2-aminooxazole-4-carboxylate requires a detailed comparison of various factors, including the efficiency, scalability, and environmental impact of each potential pathway.

Efficiency and Scalability Considerations

Scalability refers to the ability to perform the synthesis on a larger, industrial scale while maintaining efficiency and safety. A reaction that works well on a milligram scale in a laboratory may not be feasible for kilogram-scale production. nih.gov For example, a recently developed method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids was successfully demonstrated on a gram scale, indicating its potential for larger-scale applications. nih.gov This process also featured the recovery and reuse of a base, adding to its practicality and cost-effectiveness. nih.gov The scalability of a process is a critical consideration for its potential industrial application. researchgate.net

| Parameter | Route A (Hypothetical) | Route B (Hypothetical) | Analysis |

| Number of Steps | 5 | 3 | Route B is more concise, potentially leading to a higher overall yield and faster completion. |

| Starting Materials | Expensive, specialized reagents | Inexpensive, commodity chemicals | Route B is more cost-effective and suitable for large-scale production. |

| Purification | Multiple chromatographic purifications | Crystallization of final product | Route B is more scalable as it avoids chromatography, which is often a bottleneck in production. |

| Overall Yield | 25% | 50% | Route B is significantly more efficient in terms of material conversion. |

Reaction Condition Optimization

To maximize the yield and minimize the formation of byproducts, the optimization of reaction conditions is essential. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the choice and concentration of catalysts and reagents.

For instance, in the synthesis of 2-aminooxazoles, a two-step method involving the condensation of an α-bromoacetophenone with urea followed by a Buchwald-Hartwig cross-coupling was developed. acs.org The optimization of this coupling step involved screening different palladium catalysts, ligands, bases, and solvents to achieve the highest possible yield. researchgate.net It was found that certain combinations, such as using specific biarylphosphine ligands, were particularly effective for high-temperature reactions. researchgate.net The use of microwave irradiation is another technique employed to accelerate reactions and improve yields, as demonstrated in the synthesis of some oxazole derivatives. ijpsonline.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ provided the highest conversion. |

| Ligand | XPhos | SPhos | RuPhos | RuPhos ligand showed superior performance. |

| Base | K₂CO₃ | Cs₂CO₃ | tBuONa | Sodium tert-butoxide gave the best yield. |

| Temperature | 80 °C | 100 °C | 120 °C | Higher temperature was optimal for this transformation. |

| Yield | 45% | 70% | 92% | Optimized conditions led to a significantly improved yield. |

Atom Economy and Green Chemistry Metrics

Green chemistry principles are increasingly important in modern synthetic chemistry, aiming to design processes that are environmentally benign and sustainable. researchgate.net One of the core principles is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A reaction with high atom economy generates minimal waste. For example, addition and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

| Reaction Type | General Equation | Atom Economy | Green Chemistry Implication |

| Addition | A + B → C | 100% | Ideal, no atoms are wasted. |

| Rearrangement | A → B | 100% | Ideal, all atoms are retained in the new structure. |

| Substitution | A-B + C → A-C + B | < 100% | Generates byproduct B, reducing atom economy. |

| Elimination | A-B → A + B | < 100% | Generates byproduct B, less atom-economical. |

Chemical Reactivity and Transformations of Ethyl 2 Aminooxazole 4 Carboxylate

Reactions at the 2-Amino Functionality

The amino group at the 2-position of the oxazole (B20620) ring is a key site for a variety of chemical modifications. Its reactivity is influenced by the electronic nature of the oxazole ring.

Electrophilic Aromatic Substitution Reactions on the Amino Group

The oxazole ring is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution. pharmaguideline.com Such reactions are challenging unless the ring is substituted with electron-releasing groups. pharmaguideline.com When electrophilic substitution does occur on the oxazole ring itself, it preferentially takes place at the C5 position, or at C4 if the C5 position is occupied. scribd.com

Direct electrophilic substitution on the exocyclic amino group is not the primary mode of reaction under typical electrophilic aromatic substitution conditions. Instead, reactions like halogenation occur on the oxazole ring. For instance, the chlorination of 5-substituted 2-aminooxazoles yields the 4-chloro derivatives. scribd.com Nitration and sulfonation reactions tend to occur on any appended phenyl rings rather than the oxazole nucleus itself. scribd.com

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer Reaction)

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups through reactions like the Sandmeyer reaction. wikipedia.orgbyjus.com This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com

However, the 2-amino group of 2-aminooxazole exhibits decreased basicity. This is due to the electron-withdrawing nature of the oxazole ring, where the carbon atom at the 2-position has a significant partial positive charge. scribd.com Consequently, this amino group does not readily undergo diazotization under standard conditions. scribd.com This renders the classical Sandmeyer reaction, which is contingent on the formation of a stable diazonium salt, generally inapplicable for the direct functionalization of the 2-amino group in this class of compounds. wikipedia.orgnih.gov While alternative methods for the deaminative chlorination of aminoheterocycles exist, they may not proceed through a traditional diazotization mechanism. nih.gov

Acylation and Sulfonation Reactions

The exocyclic 2-amino group of 2-aminooxazoles readily undergoes acylation and sulfonation reactions. Spectroscopic studies have confirmed that these reactions occur exclusively at the exocyclic nitrogen atom. scribd.com

Acylation can be achieved using various acylating agents. For example, treatment of 4,5-diphenyloxazol-2-amine with acetic anhydride (B1165640) results in the formation of the corresponding N-acetyl derivative. scribd.com Similarly, the acylation of 2-aminothiazole (B372263), a closely related sulfur analog, with different acyl halides in pyridine (B92270) also yields the corresponding amides. mdpi.com

Sulfonation of the amino group has also been reported. The reaction of 4-phenyl-2-aminooxazole with acetylsulfanilic acid chloride, for instance, yields the acetyl derivative of 4-phenyl-2-sulfanilamidooxazole. scribd.com These reactions highlight the nucleophilic character of the exocyclic amino group, allowing for the straightforward introduction of acyl and sulfonyl moieties.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4,5-Diphenyloxazol-2-amine | Acetic anhydride | N-(4,5-Diphenyloxazol-2-yl)acetamide | Acylation |

| 4-Phenyl-2-aminooxazole | Acetylsulfanilic acid chloride | N-(4-Phenyl-2-sulfanilamidooxazole)acetamide | Sulfonation/Acylation |

| 2-Aminothiazole | Acyl halides | N-(Thiazol-2-yl)amides | Acylation |

Condensation Reactions of the Amino Group

The primary amino group in 2-aminooxazole derivatives can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reactivity is analogous to that observed in other 2-aminoheterocycles like 2-aminothiazole. mdpi.comnih.gov

For instance, refluxing 2-amino-4-phenylthiazole (B127512) with various aromatic aldehydes in ethanol (B145695) leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles. mdpi.com Multicomponent reactions involving 2-aminothiazole, aromatic aldehydes, and active methylene (B1212753) compounds have also been developed to synthesize more complex heterocyclic systems. nih.gov These reactions typically proceed through the initial formation of an imine intermediate. Given the similar electronic environment of the 2-amino group in oxazoles, it is expected that Ethyl 2-aminooxazole-4-carboxylate would undergo similar condensation reactions with a variety of carbonyl-containing compounds.

Reactions at the 4-Carboxylate Ester Moiety

The ethyl ester group at the 4-position of the oxazole ring is another site for chemical modification, primarily through nucleophilic acyl substitution reactions.

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester of Ethyl 2-aminooxazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or alkaline conditions. nih.gov This reaction is a standard transformation for esters.

However, it is important to note that oxazoles containing both a 5-hydroxy and a 4-carboxy substituent have been found to be unstable, being prone to hydrolytic ring-opening and decarboxylation. nih.gov While the subject molecule is a 2-amino derivative, the potential for ring instability under harsh hydrolytic conditions should be considered.

Alkaline hydrolysis, often carried out with a base such as sodium hydroxide (B78521) or lithium hydroxide, proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a carboxylate salt which is then protonated in a separate acidic workup step to yield the carboxylic acid. nih.gov More recently, microwave-assisted hydrolysis of ethyl azolylacetates using potassium carbonate in ethanol has been shown to be an effective method for producing the corresponding potassium carboxylates in high yields. nih.gov This suggests a milder alternative for the hydrolysis of the ester in Ethyl 2-aminooxazole-4-carboxylate.

| Hydrolysis Type | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Tetrahedral intermediate | Carboxylic acid |

| Base-Mediated (Saponification) | 1. Base (e.g., NaOH, LiOH) 2. H⁺ workup | Carboxylate salt | Carboxylic acid |

| Microwave-Assisted | K₂CO₃, Ethanol | Potassium carboxylate salt | Carboxylic acid (after acidification) |

Transesterification Reactions

The ethyl ester group of ethyl 2-aminooxazole-4-carboxylate can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol.

General Reaction Scheme for Transesterification:

Common catalysts for transesterification include mineral acids (e.g., H₂SO₄, HCl), Lewis acids (e.g., Ti(OR)₄, Sc(OTf)₃), and bases (e.g., NaOR', K₂CO₃). The choice of catalyst and reaction conditions depends on the substrate's stability and the desired product. For instance, scandium(III) triflate has been reported as an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols.

Table 1: Examples of Transesterification Conditions (General)

| Catalyst | Alcohol (R'-OH) | Conditions | Reference |

| Sc(OTf)₃ | Various | Boiling alcohol | General methodology |

| K₂HPO₄ | Methanol | Mild conditions | General methodology |

| Alkylidene derivatives of N-heterocyclic carbenes | Various | Organocatalytic | General methodology |

While specific examples for ethyl 2-aminooxazole-4-carboxylate are not extensively documented in readily available literature, the general principles of transesterification are applicable. The reaction equilibrium is typically driven forward by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Amidation and Hydrazinolysis of the Ester Group

The ester moiety of ethyl 2-aminooxazole-4-carboxylate can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of more complex molecules.

Amidation:

Amidation involves the reaction of the ester with a primary or secondary amine. This transformation can be achieved by direct aminolysis, often requiring high temperatures and pressures, or by using coupling agents to activate the corresponding carboxylic acid (obtained after hydrolysis of the ester). A more direct approach involves the use of reagents that facilitate the direct conversion of esters to amides. For instance, the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like Hünig's base can efficiently amidate carboxylate salts, which could be formed in situ from the ester.

Table 2: General Conditions for Amidation of Esters

| Reagent/Method | Amine | Conditions | Reference |

| Direct Aminolysis | R'R''NH | High temperature/pressure | General principle |

| HBTU/Hünig's base | R'R''NH | Room temperature, 1-2 h | General methodology libretexts.org |

| Acyl Fluoride (in situ) | Electron deficient amines | Elevated temperature | General methodology beilstein-journals.org |

Hydrazinolysis:

Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), converts the ester into the corresponding carbohydrazide. This reaction is typically carried out by heating the ester with hydrazine hydrate in a suitable solvent like ethanol. While direct literature on the hydrazinolysis of ethyl 2-aminooxazole-4-carboxylate is scarce, the reaction of the analogous ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate to form the corresponding acid hydrazide is well-documented. organic-chemistry.orgnih.gov This suggests a similar transformation is feasible for the oxazole counterpart.

General Reaction Scheme for Hydrazinolysis:

This transformation provides a key intermediate for the synthesis of various heterocyclic systems, such as pyridazines. organic-chemistry.org

Reduction of the Ester to Alcohol and Aldehyde Derivatives

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The likely product of the complete reduction of ethyl 2-aminooxazole-4-carboxylate would be (2-aminooxazol-4-yl)methanol. Lithium borohydride (B1222165) (LiBH₄) is another potent reducing agent known to reduce esters to alcohols. organic-chemistry.org

General Reaction Scheme for Reduction to Alcohol:

Reduction to Aldehyde:

Partial reduction of the ester to an aldehyde requires a less reactive and more sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. chemistrysteps.comcommonorganicchemistry.comadichemistry.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The intermediate hemiacetal is stable at low temperatures and is hydrolyzed to the aldehyde upon workup. This would yield 2-aminooxazole-4-carbaldehyde.

Table 3: Common Reducing Agents for Esters

| Reducing Agent | Product | Typical Conditions | Reference |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether, reflux | masterorganicchemistry.com |

| Lithium borohydride (LiBH₄) | Primary Alcohol | Ethereal solvent | organic-chemistry.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) | chemistrysteps.comcommonorganicchemistry.comadichemistry.comorganic-chemistry.orgmasterorganicchemistry.com |

Transformations Involving the Oxazole Ring System

The oxazole ring, particularly when substituted with an amino group, can undergo various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.gov To perform a Suzuki-Miyaura coupling at the 2-position of ethyl 2-aminooxazole-4-carboxylate, the amino group would first need to be converted to a suitable leaving group, such as a halide (e.g., bromo or iodo) or a triflate. This can be achieved through reactions like the Sandmeyer reaction. Once the 2-halo-oxazole derivative is obtained, it can be coupled with a variety of aryl or vinyl boronic acids or their esters.

General Reaction Scheme for Suzuki-Miyaura Coupling:

While specific examples for the 2-position of this particular oxazole are not readily found, the Suzuki-Miyaura coupling of other halo-oxazoles is known. researchgate.net The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene). nih.govmdpi.com

The reactivity of the oxazole ring, particularly after conversion of the 2-amino group to a halide, allows for a range of other palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between an aryl or heteroaryl halide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org A study has shown the successful Buchwald-Hartwig cross-coupling of a 2-aminooxazole with an aryl halide, indicating that the amino group itself can act as a nucleophile in this reaction. acs.org This provides a direct method to introduce various aryl or heteroaryl substituents at the 2-amino position. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos) and a strong base (e.g., KOt-Bu). beilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgorganic-chemistry.orglibretexts.orgrsc.org A 2-halo-oxazole derivative could be coupled with various alkynes to introduce an alkynyl substituent at the 2-position. The reaction is co-catalyzed by palladium and copper salts in the presence of a base, typically an amine.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with a halide or triflate. wikipedia.orglibretexts.org A 2-stannyl-oxazole derivative could be coupled with various organic halides, or a 2-halo-oxazole could be coupled with an organostannane. The reaction is catalyzed by palladium and often requires the use of a ligand and sometimes additives like Cu(I) salts.

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.govsemanticscholar.orgnih.gov A 2-halo-oxazole could be reacted with an alkene to form a 2-alkenyl-oxazole derivative. This reaction typically uses a palladium catalyst and a base.

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | General Catalyst System |

| Suzuki-Miyaura | Organoboron + Halide/Triflate | C-C | Pd catalyst, Base |

| Buchwald-Hartwig | Amine + Halide/Triflate | C-N | Pd catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne + Halide/Triflate | C-C (sp²-sp) | Pd catalyst, Cu(I) salt, Base |

| Stille | Organostannane + Halide/Triflate | C-C | Pd catalyst |

| Heck | Alkene + Halide/Triflate | C-C (sp²-sp²) | Pd catalyst, Base |

Electrophilic Attack on the Oxazole Ring

The oxazole ring is an electron-rich heterocyclic system, and its reactivity towards electrophiles is significantly enhanced by the presence of the electron-donating 2-amino group. This group increases the electron density of the ring, particularly at the C5 position, through resonance effects. Consequently, electrophilic substitution reactions are predicted to occur predominantly at this site.

The directing effect of the substituents can be rationalized by examining the stability of the sigma complex (or Wheland intermediate) formed upon electrophilic attack. Attack at the C5 position allows for the delocalization of the positive charge onto the exocyclic amino group, providing a highly stable resonance structure. In contrast, attack at other positions does not permit such extensive stabilization. While the ethyl carboxylate group at C4 is deactivating due to its electron-withdrawing nature, the powerful activating and directing effect of the 2-amino group is expected to be the dominant influence in electrophilic aromatic substitution reactions.

Common electrophilic substitution reactions applicable to activated heterocyclic systems include halogenation, nitration, and Friedel-Crafts acylation. For ethyl 2-aminooxazole-4-carboxylate, these reactions are anticipated to yield the corresponding 5-substituted derivatives.

Table 1: Predicted Products of Electrophilic Attack on Ethyl 2-aminooxazole-4-carboxylate

| Reaction Type | Electrophile | Predicted Major Product |

| Halogenation | Br₂, Cl₂, I₂ | Ethyl 2-amino-5-halooxazole-4-carboxylate |

| Nitration | HNO₃/H₂SO₄ | Ethyl 2-amino-5-nitrooxazole-4-carboxylate |

| Acylation | RCOCl/AlCl₃ | Ethyl 2-amino-5-acyloxazole-4-carboxylate |

Nucleophilic Attack on the Oxazole Ring

Generally, the electron-rich nature of the oxazole ring makes it resistant to nucleophilic attack. However, the presence of the electron-withdrawing ethyl carboxylate group at the C4 position decreases the electron density of the ring, rendering it more susceptible to attack by nucleophiles. The most probable sites for nucleophilic attack are the C2 and C5 positions, as well as the carbonyl carbon of the ester group.

Attack at the C2 position could lead to a substitution reaction if a suitable leaving group were present, or it could initiate ring cleavage. Similarly, nucleophilic addition at the C5 position is a possibility, which could also be a precursor to ring transformation reactions. The 2-amino group, being a poor leaving group, makes direct nucleophilic substitution at C2 challenging under normal conditions. However, reactions that proceed via an addition-elimination mechanism or ring-opening-closure sequence are plausible.

For instance, strong nucleophiles might attack the ester functionality at C4, leading to hydrolysis or amidation of the carboxylate group without affecting the oxazole ring directly under controlled conditions. More aggressive nucleophilic conditions could lead to cleavage of the heterocyclic ring.

Ring-Opening Reactions and Re-cyclization Pathways

One of the most significant transformations of substituted oxazoles involves thermal or photochemical ring-opening reactions. For 4-carbonyl substituted oxazoles, this can occur via a process known as the Cornforth rearrangement, which proceeds through a nitrile ylide intermediate. While the classic Cornforth rearrangement involves a 4-acyl group, the underlying principle of electrocyclic ring opening is relevant to ethyl 2-aminooxazole-4-carboxylate.

Theoretical studies have shown that the presence of a 2-amino group can significantly lower the energy barrier for the pseudopericyclic ring-opening of the oxazole ring to form a carbonyl nitrile ylide. This intermediate is highly reactive and can undergo several subsequent transformations:

Re-cyclization: The nitrile ylide can re-cyclize to form an isomeric oxazole. In the context of the Cornforth rearrangement, this leads to an exchange of the substituents at the C4 and C5 positions.

Trapping with Dipolarophiles: The 1,3-dipolar character of the nitrile ylide allows it to be trapped by various dipolarophiles in [3+2] cycloaddition reactions, leading to the formation of new five-membered heterocyclic rings.

Transformation to other Heterocycles: The reactive intermediate can be a precursor for the synthesis of other heterocyclic systems. For example, reaction with amines or hydrazines can lead to the formation of imidazoles or pyrimidines, respectively. 5-Aminooxazoles are known precursors for the synthesis of fused pyrimidine (B1678525) systems, such as oxazolo[5,4-d]pyrimidines, which are analogues of purines. nih.gov

The general pathway for these transformations is outlined below:

Scheme 1: Potential Ring-Opening and Re-cyclization Pathways

Ring Opening: Ethyl 2-aminooxazole-4-carboxylate undergoes thermal induction to open into a reactive nitrile ylide intermediate.

Re-cyclization/Reaction:

The ylide can re-close to form an isomeric oxazole.

In the presence of suitable reagents, it can be converted into other heterocyclic structures. For example, condensation with amidines or related compounds can yield pyrimidine derivatives. bu.edu.eg

Table 2: Heterocyclic Systems Potentially Derived from Ethyl 2-aminooxazole-4-carboxylate via Ring-Opening

| Reactant | Resulting Heterocycle |

| Heat (rearrangement) | Isomeric Oxazole |

| Amidines | Pyrimidine derivatives |

| Hydrazines | Triazole or Pyridazine derivatives |

| Amines | Imidazole derivatives |

This reactivity highlights the utility of the 2-aminooxazole scaffold as a versatile building block in synthetic organic chemistry for the construction of a variety of other heterocyclic compounds.

Applications As a Versatile Building Block in Complex Organic Synthesis

Construction of Diverse Functionalized Oxazole (B20620) Derivatives

The ethyl 2-aminooxazole-4-carboxylate scaffold is highly amenable to functionalization, enabling the synthesis of a diverse library of oxazole derivatives. A key strategy involves the initial conversion of the 2-amino group into a more versatile intermediate. For instance, a Sandmeyer reaction can transform the 2-amino group into a 2-chloro group, yielding ethyl 2-chlorooxazole-4-carboxylate. korea.ac.kr This chloro-derivative is an exceptionally useful intermediate for introducing various substituents onto the oxazole ring through palladium-catalyzed coupling reactions. korea.ac.krnih.gov

This methodology facilitates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov A sequence of regiocontrolled halogenation and subsequent coupling reactions allows for the precise installation of desired functional groups at specific positions on the oxazole core. nih.gov For example, a Suzuki-Miyaura cross-coupling reaction can be used to introduce substituted phenyl groups at the 2-position of the ring. korea.ac.kr Following this, the 5-position can be functionalized, for instance, by introducing an o-nitrophenyl group via a palladium-catalyzed Heck reaction. korea.ac.kr

This versatility is further demonstrated in the synthesis of complex molecules like ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate. nih.gov This synthesis involves the reaction of ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate with urea (B33335), showcasing a direct use of the core principles of oxazole formation to build more elaborate structures. nih.gov

| Reaction Type | Position Modified | Reagents/Conditions | Resulting Functionality | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | C2 | tert-butyl nitrite (B80452), copper (II) chloride | Conversion of -NH₂ to -Cl | korea.ac.kr |

| Suzuki-Miyaura Coupling | C2 | Substituted phenylboronic acid, Pd catalyst | Addition of aryl groups | korea.ac.kr |

| Heck Reaction | C5 | 2-iodonitrobenzene, Pd(OAc)₂, PPh₃, Cs₂CO₃ | Addition of o-nitrophenyl group | korea.ac.kr |

| Buchwald–Hartwig Coupling | N- (of amino group) | Aryl halide, Pd catalyst, base | N-arylation of the amino group | nih.gov |

Role as a Precursor to Fused Heterocyclic Systems

The strategic placement of functional groups on the ethyl 2-aminooxazole-4-carboxylate core allows it to serve as a precursor for the construction of more complex, fused heterocyclic systems.

Ethyl 2-aminooxazole-4-carboxylate is a key starting material in the multi-step synthesis of oxazolo[4,5-c]quinolinone analogs. korea.ac.kr This class of fused heterocycles is of interest in medicinal chemistry. The synthesis begins with the modification of the oxazole ring, as described previously. A typical reaction sequence is as follows: korea.ac.kr

Sandmeyer Reaction : The 2-amino group is converted to a chloro group.

Suzuki-Miyaura Coupling : A 4-substituted phenyl group is attached at the 2-position.

Heck Reaction : An o-nitrophenyl group is introduced at the 5-position.

Nitro Group Reduction : The nitro group on the newly added phenyl ring is reduced to an amine, typically via catalytic hydrogenation (e.g., 10% Pd/C, H₂).

Intramolecular Cyclization : The final ring closure is achieved under basic conditions, where the amine attacks the ester carbonyl, to form the fused quinolinone ring system.

This strategic sequence effectively builds the quinolinone ring onto the oxazole scaffold, demonstrating the role of the initial building block as a foundation for polycyclic structures. korea.ac.kr

The utility of the oxazole framework extends to the synthesis of other fused systems beyond quinolines. While direct examples starting from ethyl 2-aminooxazole-4-carboxylate hydrochloride are not extensively detailed, analogous structures are used to create systems like korea.ac.krresearchgate.netoxazolo[5,4-d]pyrimidines. This synthesis involves the reaction of a related oxazole-sulfonyl chloride with aminoazoles, which proceeds through a Smiles rearrangement and subsequent cyclocondensation to yield the tricyclic fused product. This demonstrates the potential of the oxazole-carboxylate scaffold to participate in cyclization reactions with various nitrogen-containing heterocycles to form other important polycyclic aromatic systems.

Intermediate in the Synthesis of Non-Oxazole Containing Complex Molecules

The application of this compound as a transient intermediate for the synthesis of complex molecules where the oxazole ring is ultimately cleaved or rearranged is not prominently documented in the reviewed scientific literature. Its primary utility appears to be as a scaffold for building molecules that retain the core oxazole or a related fused-oxazole structure.

Derivatization for Advanced Chemical Probes and Materials

The ethyl 2-aminooxazole-4-carboxylate scaffold is a valuable platform for developing advanced chemical probes, particularly inhibitors for biological targets. korea.ac.krnih.gov By systematically modifying the core structure, researchers can design molecules with high specificity and potency.

For instance, the oxazolo[4,5-c]quinolinone core, derived from ethyl 2-aminooxazole-4-carboxylate, has been used to develop inhibitors of Interleukin-33 (IL-33), a cytokine involved in inflammatory diseases. korea.ac.krnih.gov After the synthesis of the core fused system, further derivatization, such as the introduction of 2-(dialkylamino)ethyl groups, is performed to enhance interactions with hydrophilic amino acid residues in the target protein's binding pocket. korea.ac.kr

Similarly, the scaffold has been used to create inhibitors of bacterial serine acetyltransferase, a promising target for novel antibacterial adjuvants. nih.gov In this context, researchers synthesized a series of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. The synthesis involved attaching various substituted aromatic and heteroaromatic rings to the nitrogen of the 2-amino group via a Buchwald–Hartwig cross-coupling reaction. nih.gov The ethyl ester group is often hydrolyzed to the corresponding carboxylic acid in the final step, a modification that can be crucial for biological activity. nih.gov

These examples highlight a clear strategy: the oxazole serves as a rigid and versatile core upon which functional groups can be appended and optimized to create potent and selective chemical probes for biological research and potential therapeutic development.

| Target | Derived Scaffold | Key Derivatization | Purpose | Reference |

|---|---|---|---|---|

| Interleukin-33 (IL-33) | Oxazolo[4,5-c]quinolinone | Alkylation with 2-(dialkylamino)ethyl groups | Development of anti-inflammatory agents | korea.ac.krnih.gov |

| Bacterial Serine Acetyltransferase | (2-Aminooxazol-4-yl)isoxazole-3-carboxylic acid | N-arylation of the 2-amino group and ester hydrolysis | Development of potential antibacterial adjuvants | nih.gov |

Advanced Reaction Design and Mechanistic Investigations

Catalytic Systems for Oxazole (B20620) Functionalization

The functionalization of the 2-aminooxazole ring system, particularly at the amino group, is a key strategy for molecular elaboration. Modern catalytic methods, such as the Buchwald-Hartwig cross-coupling reaction, have been effectively employed for the N-arylation of 2-aminooxazoles. acs.orgresearchgate.net This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the amino group of the oxazole and an aryl halide.

Research on related 4-aryl-2-aminooxazoles has demonstrated the utility of various palladium-based catalytic systems. acs.orgresearchgate.net These systems typically consist of a palladium precursor and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency and scope of the reaction.

| Catalyst System | Ligand | Base | Reaction Conditions | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / X-Phos | X-Phos | t-BuONa | Toluene, 120 °C | Aryl bromides | acs.orgresearchgate.net |

| Pd₂(dba)₃ / S-Phos | S-Phos | K₃PO₄ | Toluene, 120 °C | Aryl bromides | acs.orgresearchgate.net |

| Pd(OAc)₂ / DavePhos | DavePhos | Cs₂CO₃ | Toluene, 120 °C | Aryl bromides | acs.orgresearchgate.net |

The data indicates that ligands such as X-Phos and S-Phos are effective in promoting the coupling reaction, often in combination with bases like sodium tert-butoxide or potassium phosphate (B84403). acs.orgresearchgate.net These reactions are typically carried out at elevated temperatures in solvents like toluene. The versatility of this method allows for the introduction of a wide range of aryl groups onto the 2-aminooxazole scaffold.

Mechanistic Postulations for Key Transformation Pathways

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. While detailed mechanistic studies specifically on ethyl 2-aminooxazole-4-carboxylate hydrochloride are not extensively documented, insights can be drawn from related systems.

The Buchwald-Hartwig cross-coupling reaction is proposed to proceed through a catalytic cycle involving:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The 2-aminooxazole coordinates to the palladium center, followed by deprotonation by the base to form an amido complex.

Reductive Elimination: The aryl group and the amino group couple, and the desired N-arylated product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

For the formation of the 2-aminooxazole ring itself, theoretical studies on its prebiotic synthesis suggest a pathway involving the cyclization of a carbinolamine intermediate, followed by dehydration. rsc.org This process is found to be catalyzed by phosphate, which facilitates both the cyclization and the subsequent water-elimination steps. rsc.org While these are prebiotic conditions, the fundamental steps of cyclization and dehydration are relevant to many synthetic routes to oxazoles.

Theoretical and Computational Approaches to Reactivity Prediction

Theoretical and computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. Density Functional Theory (DFT) has been utilized to investigate the formation of the 2-aminooxazole ring. rsc.org These calculations have shown that phosphate catalysis is crucial in lowering the activation barriers for the key steps of carbinolamine formation, cyclization, and dehydration. rsc.org

Computational studies on the aminolysis of related heterocyclic systems, such as 2-benzoxazolinone, have also been performed at the B3LYP/6-31G* level of theory. nih.gov These studies explored different mechanistic pathways, including zwitterionic, neutral stepwise, and neutral concerted mechanisms. nih.gov In the gas phase, the neutral concerted mechanism was found to be the most favorable, proceeding through a four-centered transition state. nih.gov The inclusion of solvent effects via a polarizable continuum model (PCM) was shown to reduce the activation barriers. nih.gov Such computational approaches could be applied to predict the reactivity of this compound in various reactions.

Stereoselective Synthesis Methodologies Utilizing Oxazole Building Blocks

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules with specific biological activities. While stereoselective syntheses starting directly from this compound are not widely reported, related oxazole derivatives have been used as building blocks in stereoselective synthesis.

Future Research Directions in Ethyl 2 Aminooxazole 4 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of the 2-aminooxazole core often relies on methods that may not align with the contemporary principles of green chemistry. Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols for ethyl 2-aminooxazole-4-carboxylate.

One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has the potential to significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents compared to conventional heating methods. The application of MAOS to the synthesis of 2-aminooxazole derivatives has been explored, demonstrating its feasibility and benefits.

Another key direction is the exploration of metal-free synthetic strategies . While metal catalysts are highly effective in many organic transformations, their use can lead to product contamination and environmental concerns. Developing catalytic systems based on abundant and non-toxic elements or employing catalyst-free conditions represents a significant step towards sustainability.

Furthermore, the principles of ionic liquids as "green" solvents and catalysts are being investigated for the synthesis of various heterocyclic compounds, including oxazoles. Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic compounds.

The classic van Leusen oxazole (B20620) synthesis , which utilizes tosylmethyl isocyanide (TosMIC), continues to be a valuable tool. Future research could focus on adapting this reaction to more sustainable conditions, for instance, by using water as a solvent or developing recyclable reagents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, lower energy consumption. | Optimization of reaction conditions for the synthesis of ethyl 2-aminooxazole-4-carboxylate. |

| Metal-Free Synthesis | Avoids metal contamination, reduces environmental impact. | Development of novel organocatalysts or catalyst-free reaction pathways. |

| Ionic Liquids | Recyclable solvents/catalysts, low volatility. | Screening of different ionic liquids to optimize reaction efficiency and recyclability. |

| Modified van Leusen Synthesis | Versatile and well-established method. | Adaptation to greener reaction media and development of recoverable reagents. |

Exploration of Under-investigated Chemical Transformations

The chemical reactivity of ethyl 2-aminooxazole-4-carboxylate, particularly beyond simple derivatization, remains an area ripe for exploration. Much of the current understanding is extrapolated from its sulfur-containing analogue, ethyl 2-aminothiazole-4-carboxylate. Future research should focus on elucidating the unique reactivity of the 2-aminooxazole core.

A primary focus will be the derivatization of the exocyclic amino group . This functional handle offers a gateway to a vast array of new molecules. Potential transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff base formation: Condensation with aldehydes and ketones.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.

N-Arylation and N-alkylation: Cross-coupling reactions to introduce diverse substituents.

Beyond the amino group, the reactivity of the oxazole ring itself warrants deeper investigation. Exploring reactions such as electrophilic and nucleophilic aromatic substitutions under various conditions could unveil novel transformation pathways. The ester functionality at the 4-position also presents opportunities for transformations like hydrolysis, amidation, and reduction, further expanding the chemical space accessible from this starting material.

| Functional Group | Potential Transformations | Research Objective |

| 2-Amino Group | Acylation, Schiff base formation, Urea/Thiourea formation, N-Arylation/Alkylation | Synthesis of diverse libraries of derivatives for various applications. |

| Oxazole Ring | Electrophilic/Nucleophilic Aromatic Substitution | Understanding the intrinsic reactivity of the heterocyclic core. |

| 4-Ester Group | Hydrolysis, Amidation, Reduction | Generation of carboxylic acid, amide, and alcohol derivatives. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry and laboratory automation offer transformative potential for the synthesis and screening of ethyl 2-aminooxazole-4-carboxylate derivatives. The transition from traditional batch synthesis to continuous flow processes can lead to significant improvements in efficiency, safety, and scalability.

Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. Research in this area has already demonstrated the successful automated and continuous flow synthesis of various oxazole derivatives. chemimpex.comtandfonline.comnih.govresearchgate.netmdpi.com Applying these principles to the synthesis of ethyl 2-aminooxazole-4-carboxylate could enable its on-demand production and facilitate the rapid generation of analogues.

The integration of flow chemistry with automated purification and analysis techniques can create powerful high-throughput synthesis platforms . These systems can be programmed to synthesize and screen large libraries of compounds with minimal manual intervention. This approach would be invaluable for accelerating the discovery of new molecules with desired properties, whether for medicinal chemistry or materials science applications.

Expansion of Applications in Materials Science (Purely Chemical Context)

While the primary focus for 2-aminooxazole derivatives has been in the life sciences, their unique electronic and structural features suggest significant potential in the field of materials science. Future research should explore the incorporation of the ethyl 2-aminooxazole-4-carboxylate scaffold into novel functional materials.

One area of exploration is the development of oxazole-containing polymers . The rigid, aromatic nature of the oxazole ring can impart desirable thermal and mechanical properties to a polymer backbone. The amino and carboxylate functionalities on the ethyl 2-aminooxazole-4-carboxylate molecule provide reactive handles for polymerization reactions. For instance, the amino group could be utilized in the formation of polyamides or polyimides, while the ester could be converted to other functionalities suitable for polymerization. The analogous 2-aminothiazole (B372263) has been investigated for the synthesis of conducting polymers, suggesting that poly(2-aminooxazoles) could also exhibit interesting electronic properties.

Furthermore, the 2-aminooxazole moiety could be incorporated as a functional unit in small molecule organic materials . The electron-rich nature of the ring system, coupled with the potential for hydrogen bonding via the amino group, could lead to materials with interesting photophysical or self-assembly properties. Research could focus on synthesizing derivatives that exhibit fluorescence, liquid crystalline behavior, or the ability to form ordered structures in the solid state. These properties are highly sought after for applications in organic electronics, sensors, and other advanced materials.

| Material Type | Potential Role of Ethyl 2-aminooxazole-4-carboxylate | Research Focus |

| Polymers | Monomer for polyamides, polyimides, or conducting polymers. | Synthesis and characterization of novel oxazole-containing polymers with enhanced thermal, mechanical, or electronic properties. |

| Small Molecule Organic Materials | Core scaffold for fluorescent dyes, liquid crystals, or self-assembling systems. | Design and synthesis of derivatives with specific photophysical or supramolecular properties. |

Q & A

Q. How can researchers leverage this compound to study non-covalent interactions in supramolecular chemistry?

- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis map intermolecular interactions (e.g., π-π stacking, hydrogen bonds). Computational tools (CrystalExplorer) quantify interaction energies. Solubility parameter studies (Hansen parameters) correlate with co-crystal formation tendencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.